3-(oxan-3-yl)morpholine hydrochloride
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Overview
Description
3-(oxan-3-yl)morpholine hydrochloride is a chemical compound with the molecular formula C9H18ClNO2. It is a derivative of morpholine, a six-membered heterocyclic compound containing both nitrogen and oxygen atoms.
Scientific Research Applications
3-(oxan-3-yl)morpholine hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other chemical compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various industrial chemicals and materials
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(oxan-3-yl)morpholine hydrochloride typically involves the reaction of morpholine with oxirane (ethylene oxide) under acidic conditions to form the oxan-3-yl derivative. The reaction is carried out in the presence of hydrochloric acid to yield the hydrochloride salt. The general reaction scheme is as follows:
Reaction of Morpholine with Oxirane:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and controlled conditions to ensure high yield and purity of the product. The reaction parameters such as temperature, pressure, and concentration of reagents are optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-(oxan-3-yl)morpholine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxan-3-yl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Mechanism of Action
The mechanism of action of 3-(oxan-3-yl)morpholine hydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Morpholine: A parent compound with similar structural features but lacks the oxan-3-yl group.
Oxan-3-yl Derivatives: Compounds with similar oxan-3-yl groups but different substituents on the morpholine ring.
Uniqueness
3-(oxan-3-yl)morpholine hydrochloride is unique due to the presence of both the morpholine ring and the oxan-3-yl group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
3-(oxan-3-yl)morpholine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-2-8(6-11-4-1)9-7-12-5-3-10-9;/h8-10H,1-7H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYDBDGYDIPRTKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)C2COCCN2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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